molecular formula C13H21NO B12977194 1-(3-Methoxyphenyl)hexan-2-amine

1-(3-Methoxyphenyl)hexan-2-amine

Cat. No.: B12977194
M. Wt: 207.31 g/mol
InChI Key: GVKKWOOVTZRAOU-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)hexan-2-amine is a secondary amine derivative featuring a hexan-2-amine backbone substituted with a 3-methoxyphenyl group at the first carbon. Its synthesis often involves reductive amination or nucleophilic substitution strategies. For example, intermediates like 1-(3-methoxyphenyl)ethanol or ketones (e.g., 1-(3-methoxyphenyl)propan-2-one) may serve as precursors in multi-step reactions . The compound’s chirality is also notable, with enantiomers such as (S)-1-(3-Methoxyphenyl)hexan-2-amine being commercially available for specialized applications .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(3-methoxyphenyl)hexan-2-amine

InChI

InChI=1S/C13H21NO/c1-3-4-7-12(14)9-11-6-5-8-13(10-11)15-2/h5-6,8,10,12H,3-4,7,9,14H2,1-2H3

InChI Key

GVKKWOOVTZRAOU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC1=CC(=CC=C1)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methoxyphenyl)hexan-2-amine can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with hexylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature and the reaction mixture stirred for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)hexan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Methoxyphenyl)hexan-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)hexan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Pharmacological Features of Selected Compounds
Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Activity/Application Reference(s)
1-(3-Methoxyphenyl)hexan-2-amine C₁₃H₂₁NO 207.31 g/mol Hexan-2-amine chain, 3-methoxyphenyl group Under investigation; potential NMDA receptor modulation
3-MeO-PCP (3-Methoxyphencyclidine) C₁₈H₂₈NO 283.42 g/mol Cyclohexyl ring, piperidine substituent High-affinity NMDA receptor antagonist
3-MeO-PCE (3-Methoxyeticyclidine) C₁₅H₂₂NO 241.34 g/mol Cyclohexyl ring, ethylamine substituent NMDA receptor ligand with psychoactive effects
N-[1-(4-Methoxyphenyl)ethyl]hexan-1-amine C₁₅H₂₅NO 235.36 g/mol 4-Methoxyphenyl group, hexan-1-amine chain Synthetic intermediate; no reported activity
Rivastigmine Intermediate C₁₀H₁₅NO 165.23 g/mol 3-Methoxyphenyl, dimethylaminoethyl group Precursor to acetylcholinesterase inhibitor
Thiazole Derivative A1 C₁₇H₁₅N₃O₃S 341.38 g/mol Thiazole ring, 3-methoxyphenyl, nitro group Anti-inflammatory and antioxidant activity

Key Differences and Functional Implications

Substituent Position :

  • The 3-methoxyphenyl group in this compound contrasts with 4-methoxyphenyl analogues (e.g., N-[1-(4-methoxyphenyl)ethyl]hexan-1-amine). Positional isomerism significantly affects receptor binding; 3-substituted compounds often exhibit higher CNS activity due to enhanced lipophilicity and steric compatibility .

Backbone Complexity :

  • 3-MeO-PCP and 3-MeO-PCE incorporate rigid cyclohexyl rings, enhancing NMDA receptor affinity compared to the flexible hexan-2-amine chain of this compound. This rigidity likely improves binding kinetics and selectivity .

Heterocyclic Modifications :

  • Thiazole derivatives (e.g., Compound A1) replace the amine chain with a heterocyclic ring, shifting activity toward anti-inflammatory and antioxidant pathways rather than neuromodulation .

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